Cas no 34749-63-8 (Benzenamine,N-(4-chlorophenyl)-2,4,6-trinitro-)
34749-63-8 structure
Product Name:Benzenamine,N-(4-chlorophenyl)-2,4,6-trinitro-
Numero CAS:34749-63-8
MF:C12H7ClN4O6
MW:338.660181283951
CID:321666
PubChem ID:291920
Update Time:2025-04-19
Benzenamine,N-(4-chlorophenyl)-2,4,6-trinitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N-(4-chlorophenyl)-2,4,6-trinitro-
- (4-chlorophenyl)phosphonothioic dichloride
- (4-chlorophenyl)-phosphonothioic dichloride
- 4'-Chlor-2.4.6-trinitr
- 4'-chloro-2,4,6-trinitrodiphenylamine
- 4-chlorophenyl (2,4,6-trinitrophenyl)amine
- 4-chlorophenylphosphorothioic dichloride
- 4-Chlor-phenyl-thiophosphonsaeure-dichlorid
- CTK1C4007
- dichloro-(4-chlorophenyl)-sulfanylidene-
- NSC176340
- p-Chlorphenylthiophosphonsaeure-dichlorid
- Phosphonothioicdichloride, (4-chlorophenyl)- (9CI)
- DTXSID20956232
- N-(4-Chlorophenyl)-2,4,6-trinitroaniline
- MLS002920666
- SMR001798253
- NSC-157487
- A822488
- N-(4-Chlorophenyl)-2,4,6-trinitroaniline #
- 34749-63-8
- NSC157487
- (4-chlorophenyl)-picryl-amine
- cid_291920
- CHEMBL1889401
- BDBM91446
- SCHEMBL2681112
- BVQWERYAWIDLFA-UHFFFAOYSA-N
- N-(4-chlorophenyl)-2,4,6-trinitro-aniline
-
- Inchi: 1S/C12H7ClN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H
- Chiave InChI: BVQWERYAWIDLFA-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)NC1C(=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 338.00551
- Massa monoisotopica: 338.005
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 444
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 150Ų
Proprietà sperimentali
- Densità: 1.668
- Punto di ebollizione: 445.9°Cat760mmHg
- Punto di infiammabilità: 223.5°C
- Indice di rifrazione: 1.72
- PSA: 141.45
Benzenamine,N-(4-chlorophenyl)-2,4,6-trinitro- Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
34749-63-8 (Benzenamine,N-(4-chlorophenyl)-2,4,6-trinitro-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso